molecular formula C12H18N2O3 B7794419 tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate CAS No. 898796-48-0

tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate

Cat. No. B7794419
CAS RN: 898796-48-0
M. Wt: 238.28 g/mol
InChI Key: XRVFQTLGKBKUFF-UHFFFAOYSA-N
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Description

Tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Weber et al. (1995) synthesized tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, illustrating the compound's utility in creating complex molecular structures with specific stereochemistry, relevant in drug design and synthesis (Weber, Ettmayer, Hübner, & Gstach, 1995).

  • Wang et al. (2022) reported a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This showcases its role in photoredox catalysis, enabling the synthesis of complex molecules like 3-aminochromones, which have broad applications in medicinal chemistry (Wang et al., 2022).

  • Çolak et al. (2021) developed Schiff base compounds using 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, derived from tert-butyl 4-oxopiperidine-1-carboxylate. This study contributes to the field of heterocyclic chemistry and highlights the potential of tert-butyl carbamates in creating biologically active compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

  • Wu (2011) demonstrated the use of tert-butyl-(2-(2-hydroxy) ethyl) carbamate in the synthesis of a compound with potential biological activity. This work emphasizes the role of tert-butyl carbamates in organic synthesis and drug development (Wu, 2011).

  • Ober et al. (2004) used tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in nucleoside analog synthesis, which is crucial in antiviral and anticancer research (Ober, Marsch, Harms, & Carell, 2004).

properties

IUPAC Name

tert-butyl N-(2-hydroxy-1-pyridin-3-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-5-4-6-13-7-9/h4-7,10,15H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVFQTLGKBKUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143731
Record name Carbamic acid, N-[2-hydroxy-1-(3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate

CAS RN

898796-48-0
Record name Carbamic acid, N-[2-hydroxy-1-(3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898796-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-hydroxy-1-(3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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